1,2,3,6-Tetrahydropyridazine hydrochloride
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Overview
Description
1,2,3,6-Tetrahydropyridazine hydrochloride is a derivative of tetrahydropyridazine, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules and potential pharmaceutical applications. The papers provided discuss several synthetic methods and chemical properties of tetrahydropyridazine derivatives, which can offer insights into the characteristics of 1,2,3,6-tetrahydropyridazine hydrochloride.
Synthesis Analysis
Several synthetic routes to tetrahydropyridazine derivatives have been explored. A formal [3 + 3] cycloaddition reaction between alkyl 2-aroyl-1-chlorocyclopropanecarboxylates and common hydrazones under mild basic conditions has been developed, leading to alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates in high yields . Additionally, a fluoride-assisted synthesis involving C-N bond cleavage and [4 + 2] cycloaddition between in situ-generated azoalkenes and α-halo N-acylhydrazones has been reported, suitable for synthesizing a wide variety of tetrahydropyridazine analogues . Another method involves a transition-metal-free [4 + 2] cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes, demonstrating high efficiency and wide substrate scope .
Molecular Structure Analysis
The molecular structure of tetrahydropyridazine derivatives can be complex and is often elucidated using various spectroscopic techniques. For instance, the structure of a triazolopyridazine compound was confirmed by X-ray diffraction (XRD) and supported by density functional theory (DFT) calculations, which also provided insights into the electronic properties of the molecule .
Chemical Reactions Analysis
Tetrahydropyridazine derivatives can undergo various chemical reactions. Radical-mediated C-H functionalization has been described for the synthesis of alkoxy pyridazines, which can further cyclize to form tetrahydropyridopyridazines . Additionally, N-substituted tetrahydropyridazines can be prepared from hydrazines and 2,5-dimethoxytetrahydrofuran using reductive conditions . Lewis acid-mediated substitution reactions have also been employed to synthesize various 6-substituted tetrahydropyridazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridazine derivatives are influenced by their molecular structure. For example, the HOMO-LUMO energy gap and global reactivity descriptors can be determined through DFT calculations, providing information on the compound's reactivity . The presence of intermolecular hydrogen bonds and other interactions can be studied using Hirshfeld surface analysis and energy frameworks, which help understand the packing of molecules in the crystal lattice .
Relevant Case Studies
Case studies of tetrahydropyridazine derivatives often involve their potential pharmaceutical applications. For instance, the synthesis of 1,6-disubstituted tetrahydropyridazines by ring enlargement has been reported, with these compounds being accessible in good to high yields . The acid hydrolysis of a triphenyl-substituted tetrahydropyridazine has been studied, revealing the formation of various compounds including aniline and phenylhydrazine, which are derived from the phenylazo substituent . These studies highlight the versatility and potential utility of tetrahydropyridazine derivatives in medicinal chemistry.
Scientific Research Applications
Chemical Synthesis and Reactions
- 1,2,3,6-Tetrahydropyridazine hydrochloride is involved in various chemical reactions. For example, α-chloroformylarylhydrazine hydrochloride, a related compound, reacts with N-heterocyclic compounds like isoquinoline, pyridazine, 1,3,5-triazine, and others to produce derivatives like 3, 4, 5, 6, and 7, 8, 9, 10 respectively (Chiu, Kuo, Kuo, & Yeh, 2002).
- It's also used in hydroformylation and hydrocarbethoxylation reactions, as demonstrated with 1,2-dicarbethoxy-1,2,3,6-tetrahydropyridazine and 1,2-dicarbethoxy-1,2,3,4-tetrahydropyridazine (Menchi, Paganelli, Matteoli, Scrivanti, & Botteghi, 1993).
Metal Complex Formation and Coordination Chemistry
- Derivatives of 1,2,3,6-tetrahydropyridazine are known for their metal-coordinating abilities, leading to the formation of complex metal structures. 3,6-Di(pyridin-2-yl)pyridazines, for instance, have been shown to self-assemble into gridlike metal complexes with copper(I) or silver(I) ions (Hoogenboom, Moore, & Schubert, 2006).
- The compound's utility in the coordination chemistry of 1,2,4,5-tetrazines is also significant, particularly for its electron and charge transfer properties and the ability to bridge metal centers in various ways (Kaim, 2002).
Applications in Synthesis of Bioactive Compounds
- 1,2,3,6-Tetrahydropyridazine hydrochloride derivatives are used in synthesizing various bioactive compounds. For example, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is used in potent antimicrobials, demonstrates its applicability in pharmaceutical synthesis (Kumar, Sadashiva, & Rangappa, 2007).
Photocatalytic and Sensor Applications
- Tetrahydropyridazine derivatives have been used in photocatalytic syntheses and as sensors. For instance, a study describes the photocatalytic synthesis of different tetrahydropyridazines from γ,δ-unsaturated N-arylsulfonylhydrazones (Azzi et al., 2021).
- Additionally, tetrazine-functionalized zirconium MOFs have been created for detecting oxidative agents, demonstrating the potential for environmental sensing applications (Nickerl, Senkovska, & Kaskel, 2015).
Diverse Synthetic Applications
- The compound's derivatives find use in various synthetic applications, such as the [4 + 2] cycloaddition of in situ generated 1,2-diaza-1,3-dienes with olefins to produce 1,4,5,6-tetrahydropyridazines, which are important in the synthesis of bioactive compounds (Zhong, Lv, & Luo, 2015).
Labeling and Imaging Applications
- Bioorthogonal tetrazine cycloadditions have been used for live cell labeling, indicating the compound's potential in biomedical imaging (Devaraj, Weissleder, & Hilderbrand, 2008).
Safety And Hazards
properties
IUPAC Name |
1,2,3,6-tetrahydropyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGSMMXUDBWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydropyridazine hydrochloride |
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